
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide is a complex organic compound that features a tetrazole ring, a difluorophenyl group, and a naphthamide moiety
科学的研究の応用
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It may have therapeutic potential due to its unique structure and reactivity.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Given its structural features, it may potentially influence pathways involving similar compounds or targets
Pharmacokinetics
Its bioavailability, distribution in the body, metabolism, and excretion rates remain unknown . These factors are crucial in determining the compound’s pharmacological activity and potential for therapeutic use.
Result of Action
Without knowledge of its specific targets and mode of action, it is challenging to predict its precise effects at the molecular and cellular levels .
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized through the cycloaddition reaction of azides with nitriles. The difluorophenyl group is then introduced via a substitution reaction. The final step involves coupling the tetrazole derivative with 2-naphthamide under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and advanced purification techniques, such as chromatography, can also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the tetrazole ring or the naphthamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
類似化合物との比較
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound has a similar naphthamide structure but differs in the substituents on the phenyl ring.
N-(pyridin-2-yl)amides: These compounds share the amide linkage but have different aromatic groups attached.
Uniqueness
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide is unique due to the presence of the tetrazole ring and the difluorophenyl group, which confer specific chemical and biological properties. These features distinguish it from other similar compounds and make it a valuable molecule for various applications.
特性
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N5O/c20-16-8-7-15(10-17(16)21)26-18(23-24-25-26)11-22-19(27)14-6-5-12-3-1-2-4-13(12)9-14/h1-10H,11H2,(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREBBWPZOCTWCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
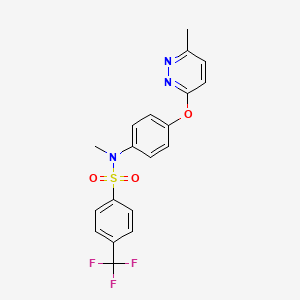


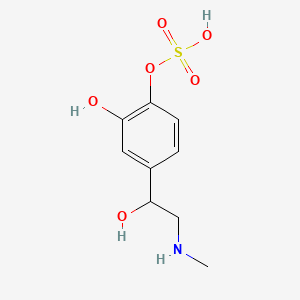
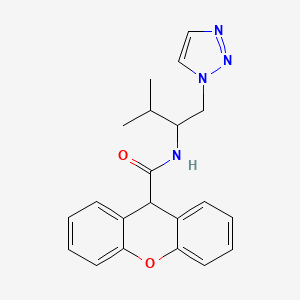
![2-[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyrazine](/img/structure/B2385270.png)
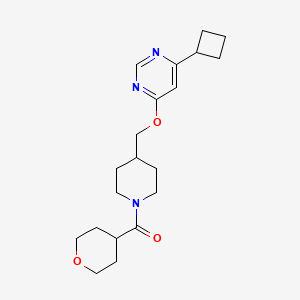
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2385272.png)
![2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole](/img/structure/B2385273.png)
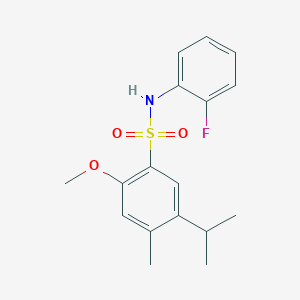
![3,4-dichloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B2385275.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2385278.png)
![3-(2-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2385280.png)
![N-[(2,5-Dimethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2385281.png)
